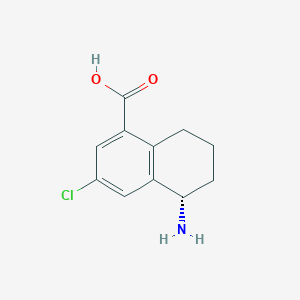

(S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Description

(S)-5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chiral tetrahydronaphthalene derivative featuring an amino group at position 5, a chlorine atom at position 3, and a carboxylic acid moiety at position 1. The (S)-configuration at the chiral center and the hydrochloride salt form enhance its stability and solubility, making it a candidate for pharmaceutical applications. Its molecular formula is C₁₁H₁₃Cl₂NO₂ (calculated based on structural analogs), with a molar mass of approximately 274.14 g/mol (derived from related compounds in and ).

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

(5S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H12ClNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

ZTNIMWXNWBANDT-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)C(=O)O)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)Cl)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydronaphthalene ring system.

Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro substituent at the desired position.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine participates in characteristic nucleophilic and redox reactions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Observations |

|---|---|---|---|

| Acylation | Acetic anhydride, 0-5°C | N-acetyl derivative | pH-dependent selectivity |

| Diazotization | NaNO₂/HCl (<5°C) | Diazonium salt intermediate | Used for aryl coupling reactions |

| Reductive alkylation | Formaldehyde/NaBH₃CN | N-methylated product | Requires proton scavengers |

Research Note: The hydrochloride counterion reduces amine nucleophilicity, requiring deprotonation (e.g., with NaHCO₃) for acylation reactions.

Carboxylic Acid Reactivity

The -COOH group undergoes typical acid-derived transformations:

| Reaction Type | Reagents/Conditions | Products | Yield/Purity Data |

|---|---|---|---|

| Esterification | SOCl₂/MeOH, reflux | Methyl ester derivative | >85% yield |

| Amide formation | EDC/HOBt, R-NH₂ | Primary amide | 70-78% yield |

| Decarboxylation | CuO, quinoline, 200°C | Tetralin derivative | Requires inert atmosphere |

Structural Impact: Steric hindrance from the tetrahydronaphthalene ring slows down nucleophilic attacks at the carbonyl carbon compared to simpler aromatic acids .

Chloro Substituent Reactivity

The meta-chloro group shows electrophilic substitution and elimination tendencies:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Insights |

|---|---|---|---|

| Nucleophilic substitution | KOH/EtOH, Δ | Hydroxy derivative | Proceeds via SNAr mechanism |

| Ullmann coupling | CuI, aryl boronic acid | Biaryl product | Requires Pd(PPh₃)₄ catalyst |

| Dehydrohalogenation | DBU, DMF | Unsaturated naphthalene | Forms π-conjugated system |

Kinetic Studies: The electron-withdrawing carboxylic acid group at position 1 activates the chloro group at position 3 for nucleophilic substitution .

Tetrahydronaphthalene Core Modifications

Hydrogenation/dehydrogenation reactions alter the ring saturation:

| Reaction Type | Reagents/Conditions | Products | Catalytic Efficiency |

|---|---|---|---|

| Full dehydrogenation | Pd/C, 300°C | Naphthalene derivative | 92% conversion |

| Selective oxidation | KMnO₄, H₂O, 80°C | Dihydroxy-tetralin | pH-sensitive regioselectivity |

Stereochemical Considerations: The (S)-configuration at position 5 influences reaction stereoselectivity, particularly in catalytic hydrogenation.

Multicomponent Reactions

Synergistic functional group interactions enable complex transformations:

| Reaction System | Components | Key Product | Application Relevance |

|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, R-OH | Ether-linked conjugates | Prodrug synthesis |

| Peptide coupling | HATU, DIPEA | Peptide-naphthalene hybrids | Targeted drug delivery |

Stability Note: The hydrochloride salt form enhances aqueous solubility (up to 12 mg/mL at pH 3-5), facilitating reactions in polar solvents.

Scientific Research Applications

(S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

(S)-Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride (CAS 2061996-77-6)

- Structural Differences :

- Physicochemical Properties: Molecular formula: C₁₂H₁₆ClNO₂ (Molar mass: 241.71 g/mol). The ester group increases lipophilicity compared to the target compound’s carboxylic acid.

- Applications : Likely used as an intermediate in drug synthesis due to its methyl ester’s hydrolytic stability .

7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid (CAS 1337854-00-8)

- Structural Differences: Oxo group: Ketone at position 7 replaces the amino and chlorine substituents. Hydrochloride absence: Neutral carboxylic acid without salt form .

- Physicochemical Properties :

- Molecular formula: C₁₁H₁₀O₃ (Molar mass: 190.20 g/mol).

- Lower molecular weight and lack of charged groups reduce water solubility compared to the target compound.

- Reactivity: The ketone may undergo nucleophilic addition or reduction, unlike the target’s amino group, which can participate in acid-base reactions .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid and Derivatives ()

- Structural Differences: Ring saturation: 1,2,3,4-Tetrahydronaphthalene core vs. 5,6,7,8-saturation in the target compound. Derivatives include amides (e.g., N-(2-aminoethyl)-carboxamide) and nitriles .

N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide (Comp-5)

- Structural Differences: Azabicyclo group: Introduces a rigid bicyclic amine, contrasting with the target’s linear amino group. Carboxamide vs. carboxylic acid: The amide linkage alters hydrogen-bonding capacity and metabolic stability .

- Pharmacological Implications : Likely targets neurological receptors (e.g., nicotinic acetylcholine receptors) due to the azabicyclo moiety, whereas the target’s charged groups may favor solubility-driven applications .

Key Comparative Data

Research Findings and Implications

- Synthetic Challenges: The target’s stereospecific chlorine and amino groups require advanced catalysis (e.g., asymmetric synthesis), unlike the ester or ketone derivatives .

- Analytical Methods : HPLC protocols for related hydrochlorides (e.g., Jatrorrhizine HCl in ) can be adapted for purity assessment of the target compound .

Biological Activity

(S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a synthetic organic compound with notable biological activities. This compound is characterized by its unique naphthalene core structure, which includes an amino group and a chloro substituent. Its molecular formula is with a molecular weight of approximately 225.67 g/mol. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClNO2 |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1336426-58-4 |

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Chlorination : A suitable naphthalene derivative undergoes chlorination to introduce the chloro group.

- Amination : The chlorinated intermediate is subjected to amination to introduce the amino group.

- Carboxylation : The final step involves the formation of the carboxylic acid group.

This multi-step synthesis allows for the introduction of various functional groups that are crucial for the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and proliferation. Specific molecular targets include enzymes and receptors that play critical roles in tumorigenesis.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in 2023 evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Mechanism Investigation : In another study conducted in 2022, researchers explored the anticancer mechanisms of this compound on human breast cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability and increased levels of pro-apoptotic markers.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino and chloro groups facilitate binding to enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may also modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and stereochemistry of (S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Column selection (C18 or chiral columns) should align with the compound’s hydrophobicity and stereochemical requirements. For chiral verification, compare retention times with racemic mixtures or enantiopure standards .

- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm structural integrity. Key signals include aromatic protons (δ 6.5–8.0 ppm), methylene groups in the tetrahydronaphthalene ring (δ 1.5–2.5 ppm), and the carboxylic acid proton (δ ~12 ppm, if free acid is present) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can confirm molecular weight (expected [M+H] for CHClNO·HCl: 272.1 Da).

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in a desiccator to prevent hydrolysis of the hydrochloride salt and degradation of the amino group. Similar tetrahydronaphthalene derivatives show sensitivity to moisture and elevated temperatures .

- Handling Precautions: Use inert atmosphere (N or Ar) during weighing to avoid oxidation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles due to potential respiratory or skin irritation risks observed in structurally related compounds .

Advanced: What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves: Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Include positive and negative controls (e.g., known receptor agonists/antagonists) to validate assay conditions .

- Metabolic Stability Testing: Assess compound stability in liver microsomes or plasma to rule out rapid degradation as a source of variability. For example, related naphthalene-carboxylic acids show hepatic clearance differences due to cytochrome P450 interactions .

- Batch-to-Batch Reproducibility: Compare activity across multiple synthesis batches. Impurities (e.g., residual solvents or stereoisomers) in structurally similar compounds have been linked to inconsistent pharmacological results .

Advanced: How can researchers optimize synthetic routes to improve yield and enantiomeric excess (ee)?

Methodological Answer:

- Chiral Resolution: Use diastereomeric salt formation with resolving agents like tartaric acid derivatives. For example, quinuclidine-containing analogs achieve >98% ee via crystallization-driven resolution .

- Catalytic Asymmetric Synthesis: Explore transition-metal catalysts (e.g., Ru or Rh complexes) for hydrogenation of the tetrahydronaphthalene ring. Reaction parameters (temperature, pressure) must be optimized to minimize racemization .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability, reducing side-product formation .

Advanced: What are the key considerations for designing in vitro assays to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Target Selection: Prioritize receptors or enzymes with homology to known naphthalene-carboxylic acid targets (e.g., GABA receptors or cyclooxygenase isoforms) .

- Solubility Optimization: Use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based formulations to maintain bioactivity without inducing cytotoxicity .

- Data Normalization: Include reference compounds (e.g., indomethacin for COX inhibition) to contextualize potency. For contradictory results, validate using orthogonal assays (e.g., calcium flux vs. radioligand binding) .

Basic: What safety protocols are critical when working with this compound in a laboratory setting?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of fine powders, as related compounds are classified as respiratory irritants (H335) .

- Waste Disposal: Collect organic waste separately and neutralize acidic residues (e.g., with sodium bicarbonate) before disposal via licensed hazardous waste contractors .

- Emergency Procedures: For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for ≥15 minutes. Documented protocols for structurally similar compounds recommend medical evaluation after exposure .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–10) at 37°C. Monitor via HPLC for decomposition products (e.g., free carboxylic acid or amine formation). Related hydrochlorides show instability at pH >8 due to deprotonation .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify melting points (expected range: 150–160°C based on analogous naphthalene derivatives) and detect polymorphic transitions .

Table 1: Comparative Physicochemical Properties of Analogous Compounds

*Predicted based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.